tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoropyrimidine moiety, and an azetidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto a pyrimidine ring.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced via esterification reactions, where tert-butyl alcohol reacts with the carboxylic acid group on the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the compound.
Scientific Research Applications
tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(aminomethyl)-3-(5-fluoropyridin-2-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate is unique due to the presence of the fluoropyrimidine moiety, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H16FN3O2 |
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Molecular Weight |
253.27 g/mol |
IUPAC Name |
tert-butyl 3-(5-fluoropyrimidin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H16FN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
HPYXKYBDHPPXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)F |
Origin of Product |
United States |
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